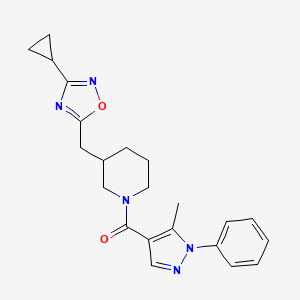
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a pyrazole ring. These functional groups could potentially give this compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyrazole rings are aromatic and planar, which could contribute to the stability of the molecule. The piperidine ring is a six-membered ring with one nitrogen atom, which could make it somewhat flexible .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The oxadiazole and pyrazole rings might participate in electrophilic aromatic substitution reactions. The piperidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, while the nitrogen atoms could potentially form hydrogen bonds, affecting its solubility .Aplicaciones Científicas De Investigación
Antibacterial Applications
Compounds containing 1,2,4-oxadiazole rings have been shown to exhibit significant antibacterial properties . They can be synthesized to target a range of bacterial strains, including those that are resistant to current antibiotics . This makes them valuable in the development of new antibacterial agents that could be used to treat infections that are currently difficult to manage.
Antifungal Applications
Similarly, the antifungal activity of 1,2,4-oxadiazole derivatives makes them potential candidates for treating fungal infections . Their ability to inhibit the growth of various fungi can be harnessed to create antifungal medications, particularly for agricultural use where fungal infections can devastate crops.
Anti-inflammatory and Analgesic Properties
The compound’s structure suggests it may have anti-inflammatory and analgesic effects . Derivatives of 1,2,4-oxadiazole have been compared to established anti-inflammatory drugs like Indomethacin, showing comparable efficacy in reducing inflammation . This indicates potential for the development of new pain relief medications.
Anticancer and Antineoplastic Activity
Research has indicated that certain 1,2,4-oxadiazole derivatives possess anticancer and antineoplastic properties . These compounds can be designed to interfere with the proliferation of cancer cells, offering a pathway for the creation of novel cancer therapies .
Antioxidant Effects
Oxadiazole derivatives are also known for their antioxidant capabilities . They can scavenge free radicals, which are harmful compounds that can damage cells and are linked to various diseases. This property is beneficial for developing treatments that protect against oxidative stress-related conditions .
Antiviral Potential
The structural features of 1,2,4-oxadiazole compounds have been associated with antiviral activity . They could be synthesized to target specific viruses, contributing to the research and development of new antiviral drugs, especially in times when emerging viral infections are a global concern .
Agriculture: Pest and Disease Control
In agriculture, the compound’s derivatives could be used as pesticides or fungicides . Their ability to control plant diseases and pests is crucial for maintaining crop health and yield. The development of such agents can lead to more effective and possibly safer alternatives to traditional chemicals used in farming .
Cardiovascular Research
Lastly, the presence of the pyrazole moiety suggests potential applications in cardiovascular research . Pyrazole derivatives have been studied for their effects on blood pressure and heart rate, which could be valuable in discovering new treatments for heart diseases .
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.
Mode of Action
It is known that 1,2,4-oxadiazoles, a key structural component of this compound, possess hydrogen bond acceptor properties . This suggests that the compound could potentially form hydrogen bonds with its targets, leading to changes in their function.
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
activities . This suggests that the compound could potentially have a broad spectrum of biological activities.
Propiedades
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-19(13-23-27(15)18-7-3-2-4-8-18)22(28)26-11-5-6-16(14-26)12-20-24-21(25-29-20)17-9-10-17/h2-4,7-8,13,16-17H,5-6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOTUICVGQHPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)

![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)

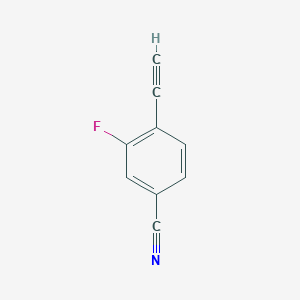
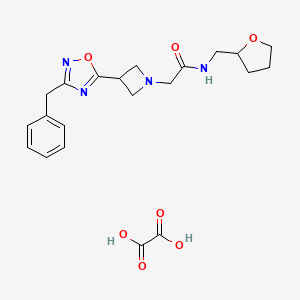
![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)
![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)
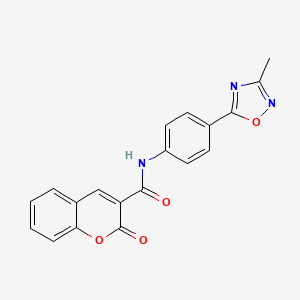
![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2934779.png)
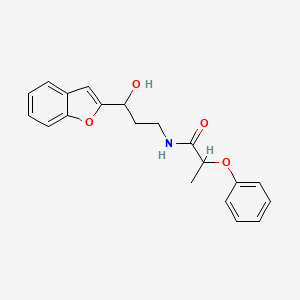

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)